2-(2-Aminoethyl)-4-methylphenol

Description

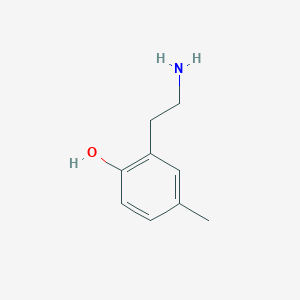

2-(2-Aminoethyl)-4-methylphenol is a phenolic derivative featuring a methyl group at the para position (C4) of the aromatic ring and a 2-aminoethyl substituent at the ortho position (C2). For example, tyramine (4-(2-aminoethyl)phenol, CAS 51-67-2) shares the aminoethyl-phenol backbone but differs in substituent positioning, resulting in distinct biological roles as a neurotransmitter and trace amine .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(2-aminoethyl)-4-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6,11H,4-5,10H2,1H3 |

InChI Key |

ANYGFEHWKJHBNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-4-methylphenol typically involves the following steps:

Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce a nitro group at the ortho position, resulting in 2-nitro-4-methylphenol.

Reduction: The nitro group in 2-nitro-4-methylphenol is then reduced to an amino group, yielding 2-amino-4-methylphenol.

Amination: Finally, the amino group is alkylated with ethylene oxide to introduce the aminoethyl group, producing this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-4-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form amines or amides.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized phenolic derivatives.

Reduction: Amines, amides, and other reduced derivatives.

Substitution: Substituted phenols, nitrophenols, and halogenated phenols.

Scientific Research Applications

2-(2-Aminoethyl)-4-methylphenol has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can serve as a probe or reagent in biochemical studies, particularly in the study of phenolic compounds and their interactions with biological systems.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-4-methylphenol exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, interacting with various biomolecules.

Pathways: The compound can influence pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

4-(2-Aminoethyl)-2-methoxyphenol (CAS 554-52-9)

- Structure: Methoxy group at C2, aminoethyl at C3.

- Key Differences: The methoxy group in place of the methyl group alters electronic effects; methoxy is electron-donating via resonance, increasing the phenol’s acidity compared to the methyl substituent. This compound’s safety data () suggest laboratory use, but its applications diverge due to substituent polarity and solubility differences.

Tyramine (4-(2-Aminoethyl)phenol, CAS 51-67-2)

- Key Differences: Tyramine’s para-aminoethyl configuration enables neurotransmitter activity, whereas the methyl group in 2-(2-aminoethyl)-4-methylphenol may sterically hinder receptor interactions. Tyramine has a melting point of 162°C and is sparingly soluble in water, properties likely modified by the methyl group in the target compound .

2-(Aminomethyl)phenol (CAS 932-30-9)

- Safety data () highlight its use in laboratory synthesis, emphasizing differences in handling risks.

Functional Group Comparisons

Aminoethyl vs. Direct Amino Substitutents

- 4-Amino-2-methylphenol (CAS 2835-96-3): Features a primary amine directly attached to the aromatic ring (C4) and a methyl group at C2. The direct amine increases basicity (pKa ~9–10) compared to the ethylamine side chain (pKa ~10–11 for tyramine). Applications in dye synthesis and pharmaceuticals may differ due to reactivity and stability .

Methyl vs. Bulky Substituents

- 2-(1-Adamantyl)-4-methylphenol: Incorporates a bulky adamantyl group at C2, enhancing steric hindrance and lipophilicity. This compound is used as a pharmaceutical intermediate, suggesting that this compound’s smaller substituents might favor different bioactivity or solubility profiles .

Physicochemical and Analytical Behavior

Detection Challenges in Complex Matrices

- highlights difficulties in detecting 4-methylphenol (p-cresol) and 4-ethylphenol in whisky due to isomer confusion (e.g., 3-methylphenol vs. 4-methylphenol). For this compound, the aminoethyl group may improve detection via mass spectrometry (e.g., characteristic amine fragmentation) but could complicate retention indices in gas chromatography due to polarity .

Melting Points and Solubility

- Tyramine (162°C, ) and 4-Amino-2-methylphenol (174–176°C, ) suggest that alkylamine substituents increase melting points compared to simple phenols. The target compound’s methyl and aminoethyl groups may similarly elevate its melting point, while the aminoethyl chain could enhance water solubility relative to non-polar analogs.

Antioxidant Potential

- Phenolic antioxidants like 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-methylphenol () rely on bulky substituents for radical scavenging. The aminoethyl group in the target compound could introduce chelation capabilities (e.g., binding metal ions) or act as a hydrogen bond donor, diversifying its antioxidant mechanisms.

Pharmaceutical Intermediates

- Structural analogs such as 2-(5-Isoxazolyl)-4-methylphenol () and adamantyl derivatives () are used in drug synthesis. The aminoethyl group in this compound may facilitate conjugation reactions (e.g., peptide coupling) or serve as a precursor for bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.